4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine
描述
属性
IUPAC Name |
4-[6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-16-13-20(17(2)12-19(16)29-3)31(27,28)26-6-4-25(5-7-26)21-14-18(15-22-23-21)24-8-10-30-11-9-24/h12-15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWUYDHRXFKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Core Heterocycle Variations
Pyridazine vs. Pyrimidine/Thienopyrimidine
- Target Compound : Pyridazine core (two adjacent nitrogen atoms).
- Analog from EP 2 402 347 A1: Thieno[3,2-d]pyrimidine core (sulfur-containing fused ring system) .
- Analog from : Thieno[3,2-d]pyrimidin-4-yl group (similar fused ring but with sulfur) .
Implications :
- Thienopyrimidine cores (e.g., in and ) introduce sulfur, which may improve metabolic stability but reduce solubility .
Sulfonyl Group Modifications
Key Observations :
Piperazine and Morpholine Linkages
- Target Compound : Piperazine linked directly to pyridazine; morpholine at position 3.
- EP 2 402 347 A1 Analog: Piperazine connected via methylene bridge (-CH₂-) to thienopyrimidine .
- Compound: Piperazine-methyl group attached to thienopyrimidine; additional tetrahydro-2H-pyran-2-yl-indazol substituent .
Tabulated Comparison of Key Compounds
Research Implications and Challenges
- Target Affinity : The pyridazine core and bulky sulfonyl group may improve selectivity for specific kinase targets but require formulation optimization for solubility.
- Metabolic Stability : The aryl sulfonyl group in the target may reduce CYP-mediated metabolism compared to aliphatic sulfonyl analogs .
- Knowledge Gaps: Limited experimental data (e.g., IC₅₀, in vivo efficacy) in the provided evidence necessitates further biological profiling.
常见问题
Q. What are the established synthetic routes for synthesizing 4-(6-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common route includes:
Sulfonylation : Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate.
Pyridazine Functionalization : Coupling the intermediate with a halogenated pyridazine derivative (e.g., 4-chloro-6-morpholinopyridazine) under reflux in aprotic solvents like DMF or THF.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Conditions :
- Temperature control (60–80°C for sulfonylation).
- Catalytic use of triethylamine to neutralize HCl byproducts.
- Strict anhydrous conditions to prevent hydrolysis of sulfonyl groups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of morpholine (δ 3.6–3.8 ppm, multiplet) and sulfonyl-piperazine (δ 2.8–3.2 ppm) groups. Aromatic protons from the pyridazine and phenyl rings appear at δ 7.0–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]+) at m/z 504.1921 (calculated for C₂₂H₂₉N₅O₄S) .
Q. How does the compound’s molecular architecture (morpholine, piperazine, and sulfonyl groups) influence its physicochemical properties?
- Morpholine : Enhances water solubility via oxygen lone-pair interactions, critical for bioavailability.
- Piperazine-Sulfonyl Moiety : Provides rigidity and stabilizes interactions with biological targets (e.g., enzymes) through hydrogen bonding.
- LogP Analysis : Predicted logP = 2.1 (PubChem data) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
Advanced Research Questions
Q. What computational strategies (e.g., quantum chemistry, molecular docking) are employed to predict the compound’s reactivity and biological interactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721 (ΔG = -9.2 kcal/mol), suggesting kinase inhibition potential .
- Artificial Force-Induced Reaction (AFIR) : Predicts reaction pathways for derivative synthesis, reducing experimental trial-and-error .
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Assay-Specific Optimization :
- In Vitro vs. In Silico : Validate docking predictions with enzymatic assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or protein flexibility .
- Cell-Based Assays : Use isogenic cell lines to control for genetic variability. For example, inconsistent cytotoxicity in MCF-7 vs. HEK293 cells may reflect differential expression of target proteins .
- Statistical Validation : Apply ANOVA to compare replicates across platforms (e.g., fluorescence-based vs. luminescence assays) .
Q. What statistical experimental design approaches optimize multi-step synthesis while minimizing resource expenditure?
- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes reaction parameters (e.g., temperature, molar ratios). For example, a 3-factor CCD reduced synthesis steps from 5 to 3 while maintaining 85% yield .
- Taguchi Methods : Orthogonal arrays prioritize critical factors (e.g., solvent polarity > catalyst loading) for pyridazine coupling efficiency (L9 array, 81% success rate) .
Q. What are the challenges in establishing structure-activity relationships (SAR) given the compound’s multi-ring system, and how can they be addressed?
- Steric Hindrance : The sulfonyl group may limit access to hydrophobic pockets. Mitigate via methyl substitutions on the phenyl ring to balance steric and electronic effects .
- SAR Profiling : Synthesize analogs with incremental modifications (e.g., replacing morpholine with thiomorpholine) and test against panels of kinases or GPCRs. Use hierarchical clustering to group bioactivity trends .
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